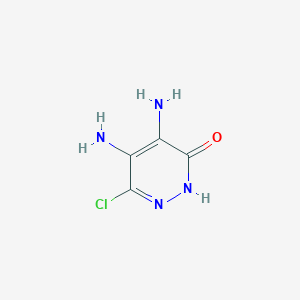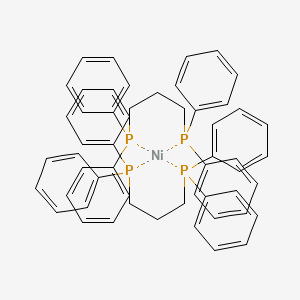
6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione is a compound with significant importance in various scientific fields It is known for its unique structure, which includes two pyrimidine rings, each containing two keto groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione typically involves the condensation of appropriate pyrimidine derivatives under controlled conditions. One common method involves the reaction of 2,4-dioxo-1H-pyrimidine-5-carbaldehyde with urea in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine diones with additional oxygen functionalities, while reduction can produce dihydroxy derivatives.
科学研究应用
6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, including its interaction with nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving nucleic acid metabolism.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione involves its interaction with various molecular targets. In biological systems, it can bind to nucleic acids, influencing their structure and function. The compound may also interact with enzymes involved in nucleic acid metabolism, thereby affecting cellular processes.
相似化合物的比较
Similar Compounds
- 2,4-dioxo-1H-pyrimidin-5-yl) carbamimidothioate, hydrochloride
- N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methoxybenzamide
Uniqueness
6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione is unique due to its dual pyrimidine structure, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of reactions and interactions that are not possible with simpler pyrimidine derivatives.
属性
CAS 编号 |
56686-19-2 |
|---|---|
分子式 |
C8H6N4O4 |
分子量 |
222.16 g/mol |
IUPAC 名称 |
6-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O4/c13-5-1-4(10-8(16)11-5)3-2-9-7(15)12-6(3)14/h1-2H,(H2,9,12,14,15)(H2,10,11,13,16) |
InChI 键 |
UMNWSURSRFBSJW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC(=O)NC1=O)C2=CNC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


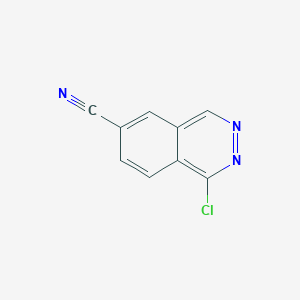
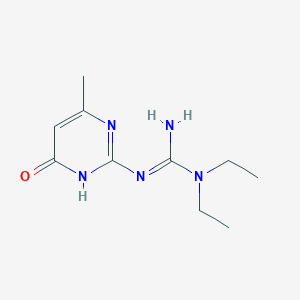
![2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13107666.png)

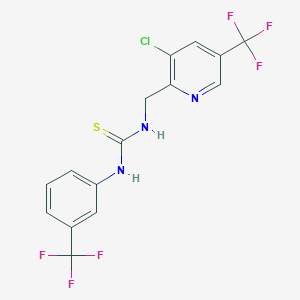
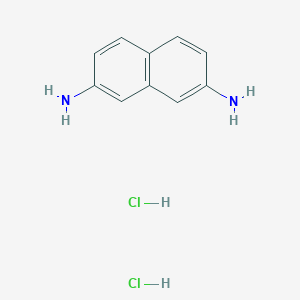




![4-[2-[4-sulfo-N-[2-[4-sulfo-N-[2-(4-sulfoanilino)ethyl]anilino]ethyl]anilino]ethylamino]benzenesulfonic acid](/img/structure/B13107720.png)

